molecular formula C14H13FN6O2S B11374767 N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11374767
M. Wt: 348.36 g/mol
InChI Key: RJSIIGRSFJFINI-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide: is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a fluorobenzyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Final Coupling: The final step involves coupling the triazole and oxadiazole intermediates with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Antimicrobial Agents: The compound’s triazole and oxadiazole rings are known for their antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Anticancer Agents:

Industry:

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

    Agrochemicals: Its biological activity may also be harnessed in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Uniqueness: The presence of the fluorobenzyl group in N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide imparts unique electronic properties that can enhance its biological activity and selectivity. Fluorine atoms are known to influence the metabolic stability and membrane permeability of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C14H13FN6O2S

Molecular Weight

348.36 g/mol

IUPAC Name

N-[4-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C14H13FN6O2S/c1-8(22)16-12-11(19-23-20-12)13-17-18-14(21(13)2)24-7-9-3-5-10(15)6-4-9/h3-6H,7H2,1-2H3,(H,16,20,22)

InChI Key

RJSIIGRSFJFINI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC3=CC=C(C=C3)F

Origin of Product

United States

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